2-Bromo-5-fluoropyridine-4-carbonitrile
Overview
Description
2-Bromo-5-fluoropyridine-4-carbonitrile is a chemical compound with the molecular formula C6H2BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It is known that this compound can be used in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific drug it is used to produce.
Mode of Action
2-Bromo-5-fluoropyridine-4-carbonitrile can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These reactions suggest that the compound can interact with its targets through the formation of new bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its role in the synthesis of various pharmaceuticals , it can be inferred that it may influence a range of biochemical pathways depending on the specific drug it is used to produce.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in chemical reactions (such as palladium-catalyzed homo-coupling reactions ) can be affected by factors like temperature, pH, and the presence of catalysts. Furthermore, the compound’s stability could be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluoropyridine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a building block in the synthesis of pharmaceuticals and agrochemicals. The compound interacts with various enzymes and proteins, facilitating reactions such as Suzuki coupling and palladium-catalyzed homo-coupling. These interactions are crucial for the formation of biaryl compounds and other complex structures. The presence of the bromine and fluorine atoms in this compound enhances its reactivity, allowing it to form stable intermediates with biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain kinases, preventing the phosphorylation of target proteins and thereby modulating signaling pathways. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions at the molecular level are critical for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including organ damage and alterations in physiological functions. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes, thereby altering the levels of important metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be targeted to particular organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. These localization patterns are important for understanding the precise mechanisms by which this compound exerts its effects on cellular processes. The subcellular distribution of the compound can also influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoropyridine-4-carbonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-fluoropyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoropyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Strong Bases: Such as potassium carbonate, are often used in substitution reactions to deprotonate the nucleophile.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-5-fluoropyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 2-Cyano-5-fluoropyridine
- 3-Amino-5-bromo-2-fluoropyridine
- 4-Cyano-2-fluoropyridine
Uniqueness
2-Bromo-5-fluoropyridine-4-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to other pyridine derivatives. Its combination of substituents makes it particularly useful in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-bromo-5-fluoropyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUXDIYRUHBWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279934 | |
Record name | 2-Bromo-5-fluoro-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-16-8 | |
Record name | 2-Bromo-5-fluoro-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256822-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-fluoropyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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